molecular formula C28H26N4O3 B292401 Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Numéro de catalogue B292401
Poids moléculaire: 466.5 g/mol
Clé InChI: IMHXXZBQTCMOLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, commonly known as EDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP belongs to the family of triazolopyrimidine derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.

Mécanisme D'action

The exact mechanism of action of EDP is not fully understood, but several studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. EDP has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, EDP has been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
EDP has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Several studies have reported that EDP induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. EDP has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, EDP has been reported to modulate immune responses by regulating the production of cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using EDP in lab experiments is its potent biological activity, which makes it an ideal candidate for drug development. Additionally, the synthesis method of EDP is relatively straightforward and can be achieved through a simple one-pot procedure. However, one of the limitations of using EDP in lab experiments is its low solubility in water, which can hinder its bioavailability and limit its therapeutic efficacy.

Orientations Futures

There are several future directions for the research and development of EDP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of EDP and its potential therapeutic applications. Furthermore, the development of novel formulations and delivery systems for EDP could improve its bioavailability and enhance its therapeutic efficacy. Overall, the potential of EDP as a therapeutic agent warrants further investigation and development.

Méthodes De Synthèse

The synthesis of EDP involves the reaction of 4-ethoxybenzaldehyde with diphenylacetonitrile, followed by the addition of hydrazine hydrate and ethyl acetoacetate. The resulting product is then subjected to cyclization to yield EDP. The synthesis method is relatively straightforward and can be achieved through a simple one-pot procedure.

Applications De Recherche Scientifique

EDP has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and antiviral agent. Several studies have reported the potent cytotoxic activity of EDP against various cancer cell lines, including breast, lung, and colon cancer cells. EDP has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. Additionally, EDP has been reported to possess antiviral activity against the hepatitis C virus.

Propriétés

Formule moléculaire

C28H26N4O3

Poids moléculaire

466.5 g/mol

Nom IUPAC

ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C28H26N4O3/c1-3-34-23-17-15-22(16-18-23)32-28-29-24(20-11-7-5-8-12-20)19-25(21-13-9-6-10-14-21)31(28)26(30-32)27(33)35-4-2/h5-19,25H,3-4H2,1-2H3

Clé InChI

IMHXXZBQTCMOLV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=CC(N3C(=N2)C(=O)OCC)C4=CC=CC=C4)C5=CC=CC=C5

SMILES canonique

CCOC1=CC=C(C=C1)N2C3=NC(=CC(N3C(=N2)C(=O)OCC)C4=CC=CC=C4)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.